molecular formula C23H30N2OS B12597076 Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-

Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-

Katalognummer: B12597076
Molekulargewicht: 382.6 g/mol
InChI-Schlüssel: ZIUSPNJLIQVPPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- is a complex organic compound with a unique structure that combines elements of acetamide, cyclohexyl, cyclopentylmethyl, and quinolinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- typically involves multiple steps, starting with the preparation of the quinoline derivative. The cyclopentylmethyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the thioether linkage. The final step involves the acylation of the cyclohexylamine with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted acetamide derivatives

Wissenschaftliche Forschungsanwendungen

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thioether group can interact with proteins, affecting their structure and function. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Aminocyclohexyl)acetamide
  • N-Cyclohexylacetamide
  • 2-Acetylaminocyclohexylamine

Uniqueness

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- is unique due to its combination of structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C23H30N2OS

Molekulargewicht

382.6 g/mol

IUPAC-Name

N-cyclohexyl-2-[3-(cyclopentylmethyl)quinolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H30N2OS/c26-22(24-20-11-2-1-3-12-20)16-27-23-19(14-17-8-4-5-9-17)15-18-10-6-7-13-21(18)25-23/h6-7,10,13,15,17,20H,1-5,8-9,11-12,14,16H2,(H,24,26)

InChI-Schlüssel

ZIUSPNJLIQVPPO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C=C2CC4CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.